4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions, functional group transformations, and ring fusions. Researchers have explored various synthetic approaches to access triazolothiadiazine derivatives . These methods often require careful optimization to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine consists of interconnected rings, each contributing to its overall properties. The cyclopropyl and triazolo-pyridazinyl moieties play crucial roles in its biological interactions .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Researchers have explored its reactivity and functional group transformations to modify its properties .
Mechanism of Action
Target of Action
The compound “4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine” is a derivative of the triazolothiadiazine class of compounds . The primary targets of this class of compounds are diverse and include enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
Triazolothiadiazine derivatives are known to interact with their target enzymes through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering the function of these enzymes .
Biochemical Pathways
The affected biochemical pathways depend on the specific enzyme targets of the compound. For instance, if the compound targets carbonic anhydrase, it could affect acid-base balance in the body. If it targets cholinesterase, it could influence neural signaling pathways . The downstream effects of these interactions can be diverse, ranging from changes in metabolic processes to alterations in neural communication.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolothiadiazine derivatives . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.
Future Directions
properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(13-9-18-19-10-13)23-7-5-12(6-8-23)16-21-20-15-4-3-14(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBNIWADWZANKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CNN=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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